Kuwanon B
Description
Classification and Origin within Morus alba L. Phytochemistry
Significance of Prenylated Flavones in Drug Discovery
Prenylated flavonoids represent a distinct subclass of natural flavonoids, characterized by the attachment of one or more prenyl groups to their core flavonoid skeleton mdpi.com. This prenylation confers enhanced structural diversity, improved bioavailability, and increased affinity for biological membranes due to elevated lipophilicity, thereby augmenting their potential for interaction with diverse cellular targets nih.govmdpi.comtargetmol.commedchemexpress.com. These compounds are recognized for exhibiting a broad spectrum of biological activities, which include anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective, antimicrobial, antioxidant, and enzyme inhibitory effects mdpi.comijrpc.comtargetmol.commedchemexpress.comnih.govmdpi.com. Given their wide-ranging and promising pharmacological properties, prenylated flavonoids are considered valuable lead compounds in the ongoing efforts for new drug discovery and development mdpi.comijrpc.comtargetmol.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-17-23(29)21-18(27)11-14(26)12-20(21)30-24(17)16-7-8-19-15(22(16)28)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYDRKXFHRBWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801108792 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kuwanon B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62949-78-4 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KUWANON B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6G66AGC62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kuwanon B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 254 °C | |
| Record name | Kuwanon B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Purification Methodologies for Kuwanon B
Extraction Strategies from Morus alba L. Root Bark
The initial step in isolating Kuwanon B involves extracting the desired compounds from the dried root bark of Morus alba L. Various solvents and extraction methods are employed to maximize the yield of natural products.
Common extraction solvents include methanol (B129727) (MeOH) and ethanol (B145695) (EtOH), which are frequently used for their efficiency in extracting a broad range of plant metabolites mdpi.comnih.gov. Other solvents like dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) are utilized in subsequent partitioning steps to fractionate the crude extract based on polarity nih.gove-nps.or.kr.
Extraction procedures often involve:
Maceration or Reflux: Dried and powdered root bark is typically extracted multiple times, often at room temperature or under reflux, with solvents like methanol or ethanol for extended periods (e.g., 24 hours) mdpi.comnih.gov.
Sonication: This method can also be employed to enhance extraction efficiency koreascience.kr.
Solvent Partitioning: After obtaining a crude extract, it is commonly suspended in distilled water and then sequentially partitioned with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol mdpi.comnih.gove-nps.or.kru-szeged.hu. This step helps to reduce the complexity of the extract, with this compound typically found in the ethyl acetate-soluble fraction mdpi.com.
Table 1: Common Extraction Solvents and Conditions for Morus alba Root Bark
| Extraction Solvent | Temperature | Extraction Method | Partitioning Solvents (if applicable) | Relevant Fraction for this compound |
| Methanol (MeOH) | Room Temp. | Maceration | Hx, EtOAc, H₂O | EtOAc soluble fraction mdpi.com |
| Methanol (MeOH) | Reflux | Reflux | CH₂Cl₂, EtOAc, n-BuOH, H₂O | EtOAc fraction nih.gov |
| Ethanol (EtOH) | Reflux | Reflux | n-hexane, CH₂Cl₂, EtOAc, butanol | EtOAc extract e-nps.or.kr |
| Ethanol (70%) | Sonication | Sonication | N/A | Crude extract koreascience.kr |
Chromatographic Techniques for Compound Isolation
Chromatography is a cornerstone in the isolation of natural products, separating compounds based on their differential distribution between a stationary phase and a mobile phase journalagent.com. For prenylated flavonoids like this compound from Morus alba, repeated column chromatography is a standard practice koreamed.orgkoreamed.org.
Various types of column chromatography are employed in the initial separation and enrichment of this compound.
Stationary Phases:
Silica (B1680970) Gel: This is a widely used normal-phase adsorbent for column chromatography, often employed in initial separations mdpi.come-nps.or.kru-szeged.hukoreamed.orgkoreamed.org.
Octadecyl Silica Gel (ODS-A or RP-18): A common reversed-phase material, it is crucial for separating compounds based on hydrophobicity mdpi.come-nps.or.krkoreamed.orgkoreamed.org.
Sephadex LH-20: This gel filtration medium is used for further purification, often after initial silica gel chromatography koreamed.orgkoreamed.orgmdpi.com.
MCI gel CHP20P: Another adsorbent used in column chromatography koreamed.org.
Mobile Phases:
For silica gel columns, gradient elution systems are common, such as chloroform/methanol (CHCl₃/MeOH) mdpi.come-nps.or.krkoreamed.orgkoreamed.org or n-hexane/ethyl acetate (n-hex/EtOAc) koreamed.org.
For reversed-phase columns (ODS-A/RP-18), mixtures of methanol/water (MeOH/H₂O) are typically used in gradient modes mdpi.come-nps.or.krkoreamed.org.
One reported isolation of this compound involved subjecting an ethyl acetate fraction to silica gel column chromatography with a gradient of CHCl₃/acetone (50:1 to 1:1). Subsequent subfractions were then purified using reversed-phase (ODS-A) column chromatography with a MeOH/H₂O gradient (1:9 to 9:1), successfully yielding this compound with high purity mdpi.com.
Table 2: Chromatographic Stationary and Mobile Phases for this compound Isolation
| Stationary Phase | Mobile Phase (Gradient) | Application Stage |
| Silica Gel | CHCl₃/MeOH (e.g., 20:1 to 0:1) | Initial separation mdpi.come-nps.or.krkoreamed.orgkoreamed.org |
| Silica Gel | CHCl₃/acetone (e.g., 50:1 to 1:1) | Initial separation mdpi.com |
| Silica Gel | n-hexane/EtOAc (e.g., 10:1 to 1:5) | Initial separation koreamed.org |
| ODS-A / RP-18 | MeOH/H₂O (e.g., 1:9 to 9:1) | Further purification mdpi.come-nps.or.krkoreamed.org |
| Sephadex LH-20 | Various (e.g., MeOH, H₂O) | Further purification koreamed.orgkoreamed.orgmdpi.com |
| MCI gel CHP20P | Various | Further purification koreamed.org |
For achieving high purity levels, especially for analytical or research purposes, advanced chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized for the final purification and quantitative analysis of this compound and related compounds e-nps.or.krkoreascience.krresearchgate.netresearchgate.netgoogle.com. Preparative HPLC is specifically used to purify larger quantities of compounds to high purity google.combu.edu.
Columns: C18 reversed-phase columns are commonly employed, such as Optimapak C18 (4.6 × 250 mm, 5 µm) researchgate.net, Phenomenex Kinetex C18 (2.6 μm, 150 × 4.6 mm) mdpi.com, or Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm) e-nps.or.kr.
Mobile Phases: Gradient elution systems consisting of water and organic solvents like methanol or acetonitrile (B52724) are typical. Often, small amounts of additives such as formic acid (0.1% or 0.5%) or trifluoroacetic acid (TFA, 0.1%) are added to the mobile phase to improve peak shape and separation mdpi.comkoreascience.krresearchgate.nete-nps.or.krmdpi.com.
Detection: Diode Array Detectors (DAD) mdpi.come-nps.or.kre-nps.or.krmdpi.com and UV-Vis detectors koreascience.kre-nps.or.kr are commonly used, with detection wavelengths often in the range of 210–400 nm (e.g., 254 nm or 270 nm for kuwanons) koreascience.kre-nps.or.krmdpi.com. An Evaporative Light Scattering Detector (ELSD) may also be used mdpi.com.
Ultra-Performance Liquid Chromatography (UPLC): This technique offers higher resolution, speed, and sensitivity compared to traditional HPLC, and it is also applied for the analysis and quantification of kuwanons mdpi.com.
Spectroscopic Elucidation Methods for Structural Confirmation
After isolation and purification, the chemical structure of this compound is confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary technique for structural elucidation. Both one-dimensional (1D) NMR, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR), and two-dimensional (2D) NMR experiments (e.g., COSY, HMQC, HMBC, NOESY) are used to determine the exact arrangement of atoms and their connectivity e-nps.or.krkoreamed.orgthieme-connect.comresearchgate.netntu.edu.sgresearchgate.net. Chemical shifts, coupling constants, and integration values from NMR spectra are compared with literature data for known compounds to confirm the structure mdpi.come-nps.or.krkoreamed.orgkoreamed.org.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for determining its elemental composition and substructures koreascience.krmdpi.comresearchgate.netntu.edu.sgresearchgate.net. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS) are applied mdpi.comresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups within the molecule by detecting characteristic molecular vibrations and absorptions thieme-connect.comntu.edu.sgresearchgate.netrockymountainlabs.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, indicating the presence of conjugated systems and chromophores. The absorption maxima in the UV spectrum are characteristic for different types of flavonoids e-nps.or.krmdpi.comthieme-connect.comntu.edu.sgresearchgate.netrockymountainlabs.com.
By integrating the data obtained from these spectroscopic techniques, researchers can definitively confirm the chemical structure of isolated this compound and differentiate it from other related compounds found in Morus alba.
Synthetic Approaches to Kuwanon B
Total Synthesis of Kuwanon B
The total synthesis of complex natural products like this compound is crucial for validating their proposed structures, enabling the production of sufficient quantities for biological evaluation, and exploring structural modifications for improved properties. The first total syntheses of Kuwanons A and B were achieved from a common intermediate nih.govacs.orgresearchgate.net.
Common Synthetic Intermediates and Pathways
Chalcones frequently serve as pivotal intermediates in the synthesis of various flavonoid compounds, including kuwanons nih.govresearchgate.netmdpi.comresearchgate.net. These α,β-unsaturated ketones provide a versatile scaffold for constructing the characteristic flavonoid backbone. A key reaction often employed in the synthesis of prenylflavonoid Diels-Alder natural products, a class to which this compound belongs, is the Diels-Alder cycloaddition mdpi.comresearchgate.netacs.orgmsu.edupku.edu.cnnih.govscispace.comdntb.gov.uabeilstein-journals.org. This [4+2] cycloaddition reaction allows for the efficient construction of the six-membered ring system with precise control over stereochemistry rsc.org.
For instance, the retrosynthetic plan for Kuwanons G and H, which are Diels-Alder adducts, involves the cycloaddition of a chalcone (B49325) as a dienophile and a flavone (B191248) diene researchgate.netnih.gov. Similarly, in the synthesis of Kuwanons I and J, a prenylated chalcone served as a direct precursor to the diene, which then underwent a Diels-Alder cycloaddition mdpi.com. These biosynthesis-inspired approaches often leverage the inherent reactivity of chalcone derivatives to form the polycyclic skeletons of these natural products msu.edupku.edu.cnnih.govscispace.com.
Stereoselective Synthesis Considerations for Kuwanons
The presence of multiple chiral centers in kuwanons necessitates stereoselective synthetic strategies to obtain the desired enantiomerically pure compounds. Stereoselective synthesis is vital because different enantiomers can exhibit distinct biological activities nih.govresearchgate.netmdpi.com.
Asymmetric Diels-Alder Cycloadditions
Asymmetric Diels-Alder cycloadditions are a cornerstone in the stereoselective synthesis of prenylflavonoid Diels-Alder natural products, including various kuwanons mdpi.comacs.orgmsu.edupku.edu.cnnih.govscispace.comdntb.gov.uabeilstein-journals.org. This reaction allows for the creation of new stereogenic centers with high control over their absolute configuration. In the enantioselective total syntheses of kuwanons such as Kuwanon X, Y, I, and J, asymmetric Diels-Alder cycloadditions promoted by chiral Lewis acids have been successfully employed acs.orgmsu.edupku.edu.cnnih.govscispace.com.
Specifically, chiral VANOL (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or VAPOL (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) linked to boron Lewis acids have been shown to be highly effective in promoting these cycloadditions mdpi.comacs.orgmsu.edupku.edu.cnnih.gov. These catalysts can influence the regioselectivity and stereoselectivity (e.g., endo/exo ratio) of the reaction, leading to the desired stereoisomers mdpi.comacs.org. For instance, an asymmetric Diels-Alder cycloaddition promoted by a chiral VANOL-boron Lewis acid complex was a key element in the enantioselective total syntheses of (-)-kuwanon I, (+)-kuwanon J, (-)-brosimone A, and (-)-brosimone B msu.edupku.edu.cnnih.govscispace.com. Some studies have reported high exo selectivity (e.g., exo/endo = 13/1) in these asymmetric Diels-Alder cycloadditions, which was previously unprecedented for related natural products acs.org.
Chiral Catalysis in Flavonoid Synthesis
Beyond Diels-Alder reactions, chiral catalysis plays a broad role in achieving enantiomeric purity in flavonoid synthesis. Various methodologies have been developed to produce bioactive flavonoids with high enantiomeric excess and purity nih.govresearchgate.net. These approaches include:
Asymmetric Epoxidation of Chalcones: Chalcones, as precursors to flavonoids, can undergo asymmetric epoxidation, generating chiral epoxides that serve as building blocks for other flavonoids nih.govmdpi.com.
Sharpless Asymmetric Dihydroxylation: This method can be used to introduce chirality by forming vicinal diols with high enantioselectivity nih.govresearchgate.netmdpi.com.
Mitsunobu Reaction: While not inherently asymmetric, the Mitsunobu reaction can be used in conjunction with chiral auxiliaries or chiral starting materials to maintain or transfer chirality nih.govmdpi.com.
Chiral Auxiliaries: The use of chiral auxiliaries, such as imidazolidinone or (S,S)-(+)-pseudoephedrine, in reactions like α-benzylation or asymmetric aldol (B89426) reactions, can induce stereoselectivity in flavonoid synthesis nih.gov.
Enzymatic Catalysis: More recently, enzymes like Diels-Alderases (e.g., MaDA from Morus alba) have been identified and utilized in chemo-enzymatic total syntheses of Diels-Alder type natural products, including kuwanons. These enzymes can significantly improve endo/exo selectivity under mild conditions, showcasing the potential of biocatalysis in achieving stereocontrol beilstein-journals.orgbeilstein-journals.org.
These diverse chiral catalytic strategies highlight the ongoing efforts to synthesize kuwanons and other flavonoids with precise stereochemical control, which is essential for understanding their biological functions and developing potential therapeutic agents.
Biological Activities and Pharmacological Mechanisms of Kuwanon B
Antibacterial Efficacy and Mechanistic Investigations
Kuwanon B exhibits notable antibacterial properties, primarily against Gram-positive bacterial strains, with investigations shedding light on its specific actions and underlying mechanisms.
Research indicates that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. This broad activity against Gram-positive pathogens highlights its potential as an antimicrobial agent acs.orgnih.gov.
Specifically, this compound has been shown to exert concentration-dependent bactericidal activity against Staphylococcus aureus acs.orgnih.gov. This direct killing effect on a prominent Gram-positive pathogen, including methicillin-resistant Staphylococcus aureus (MRSA), underscores its therapeutic relevance acs.orgnih.gov.
Preliminary mechanistic studies suggest that this compound rapidly kills bacteria by disrupting their bacterial membrane integrity acs.orgnih.gov. This disruption leads to increased membrane permeability and leakage of cellular contents, a critical mode of action against bacterial cells acs.orgnih.govfrontiersin.orgmdpi.com.
Table 1: Summary of this compound's Antibacterial Activity
| Target Bacteria | Activity Type | Key Finding | Source |
| Gram-Positive Bacteria | Antibacterial | Exhibits activity against various strains | acs.orgnih.gov |
| Staphylococcus aureus | Bactericidal | Concentration-dependent killing | acs.orgnih.gov |
| Bacterial Membrane Integrity | Disruption (Mechanism) | Rapid killing via membrane disruption | acs.orgnih.gov |
Interactions with Cyclooxygenase (COX) Enzymes
This compound, along with other kuwanon derivatives, has been investigated for its modulatory effects on cyclooxygenase (COX) enzymes, which are crucial targets in inflammatory pathways.
A comparative analysis of six kuwanon derivatives, including Kuwanon A, B, C, E, H, and J, revealed their varying inhibitory effects on COX-1 and COX-2 enzymes mdpi.comresearchgate.netnih.gov. Among these, Kuwanon A demonstrated selective COX-2 inhibitory activity, comparable to that of celecoxib (B62257), a known COX inhibitor mdpi.comresearchgate.netnih.gov. Kuwanon H also exhibited higher COX-2 inhibitory activity compared to other derivatives, although it also showed some inhibition of COX-1 mdpi.com.
Table 2: COX Inhibitory Activity of Kuwanon Derivatives
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (COX-2/COX-1) | Key Notes | Source |
| Kuwanon A | Lower | High (IC50 = 14 µM) | >7.1 (comparable to celecoxib) | Potent and selective COX-2 inhibitor, even better than celecoxib in some aspects | mdpi.comresearchgate.netnih.gov |
| This compound | Not specified in detail | Evaluated, contributes to overall understanding | Not specified as selective | Part of the comparative study; interacts with COX active sites | mdpi.comresearchgate.net |
| Kuwanon C | Evaluated | Evaluated | Not specified as selective | Part of the comparative study; interacts with COX active sites | mdpi.comresearchgate.net |
| Kuwanon E | Evaluated | Evaluated | Not specified as selective | Part of the comparative study; interacts with COX active sites | mdpi.comresearchgate.net |
| Kuwanon H | Inhibitory activity | Higher than other derivatives | Not specified as selective, but higher COX-2 activity | Demonstrated better COX-2 inhibitory activity than celecoxib | mdpi.comresearchgate.net |
| Kuwanon J | Evaluated | Evaluated | Not specified as selective | Part of the comparative study; interacts with COX active sites | mdpi.comresearchgate.net |
Molecular docking simulations were conducted to elucidate the interactions of kuwanon derivatives, including this compound, with the active sites of human COX-2 (PDB ID: 5IKR) mdpi.com. These studies revealed that all tested kuwanon derivatives possess the ability to block the entrance of the COX active site researchgate.net. Specifically, Kuwanon A exhibited strong interactions with key amino acid residues, such as Arg120 and Tyr355, located at the gate of the COX active site, as well as Val89 in the membrane-binding domain mdpi.comresearchgate.netnih.gov. Furthermore, Kuwanon A was found to bind closely to Val89, His90, and Ser119, which are residues situated at the entrance and exit routes of the COX active site mdpi.comresearchgate.netnih.gov. The strong interaction with Val89 was also observed for Kuwanon H, contributing to its higher COX-2 inhibitory activity mdpi.com.
Table 3: Closest Distances of Kuwanon Derivatives to COX Active Site Residues (Å)
| Compound | Average Closest Distance to Entrance/Exit Route Residues (Val89, His90, Ser119) | Source |
| Kuwanon A | 4.329 | mdpi.com |
| This compound | 4.812 | mdpi.com |
| Kuwanon C | 4.303 | mdpi.com |
| Kuwanon E | 4.430 | mdpi.com |
| Kuwanon H | 3.592 | mdpi.com |
Molecular Interactions with Key Amino Acid Residues (e.g., Arg120, Tyr355, Val89)
This compound, along with other kuwanon derivatives (Kuwanon A, C, E, H, J), has been investigated for its molecular interactions with key amino acid residues, particularly within the active site of cyclooxygenase-2 (COX-2) nih.govmdpi.comresearchgate.netpoltekkespadang.ac.id. COX-2 is a significant target in anti-inflammatory drug development, as its inhibition helps manage pain and inflammation nih.govmdpi.comresearchgate.netnih.gov.
Studies involving docking simulations, fragment molecular orbital (FMO) calculations, and pair interaction energy decomposition analysis (PIEDA) have shown that kuwanon derivatives bind near the gate of the COX active site, which comprises residues such as Arg120 and Tyr355 nih.govmdpi.comresearchgate.net. These residues are crucial for the binding of nonsteroidal anti-inflammatory drugs (NSAIDs) mdpi.comphyschemres.org. While kuwanon derivatives are generally larger than typical COX inhibitors like celecoxib, they can effectively block the entrance of the COX active site mdpi.comresearchgate.net. This compound's binding pose also indicates its ability to block the entrance of the celecoxib active site, similar to other kuwanon derivatives researchgate.net.
Specifically, Kuwanon A, a closely related derivative, has shown strong interactions with Arg120 and Tyr355 at the gate of the COX active site, with a pair interaction energy of -7.044 kcal/mol nih.govmdpi.comresearchgate.netnih.govsciprofiles.com. It also interacts significantly with Val89 in the membrane-binding domain, with an energy of -6.599 kcal/mol nih.govmdpi.comresearchgate.netnih.govsciprofiles.com. Val89, His90, and Ser119 are identified as residues at the entrance and exit routes of the COX active site, and Kuwanon A was found to bind closely to these residues (4.329 Å) nih.govmdpi.comresearchgate.netnih.govsciprofiles.com. The strong correlation between these interaction energies and COX-2 inhibitory activity suggests a mechanism of action for kuwanons in modulating inflammatory responses nih.govmdpi.com.
The following table summarizes key molecular interactions observed for Kuwanon A, which provides insight into the potential binding characteristics of this compound due to their structural similarities and shared inhibitory mechanisms within the kuwanon family.
Table 1: Molecular Interactions of Kuwanon A with COX-2 Amino Acid Residues
| Amino Acid Residue | Location in COX-2 | Interaction Type (Kuwanon A) | Pair Interaction Energy (Kuwanon A) [kcal/mol] |
| Arg120 | COX Active Site Gate | Strong interaction | -7.044 nih.govmdpi.comresearchgate.netnih.govsciprofiles.com |
| Tyr355 | COX Active Site Gate | Strong interaction | -7.044 nih.govmdpi.comresearchgate.netnih.govsciprofiles.com |
| Val89 | Membrane-binding Domain | Strong interaction | -6.599 nih.govmdpi.comresearchgate.netnih.govsciprofiles.com |
| His90 | Entrance/Exit Route | Close binding | Not specified (hydrophobic interaction) nih.govmdpi.comresearchgate.netnih.govsciprofiles.com |
| Ser119 | Entrance/Exit Route | Close binding | Not specified (hydrophobic interaction) nih.govmdpi.comresearchgate.netnih.govsciprofiles.com |
Broader Pharmacological Spectrum Context (based on related Kuwanons)
The pharmacological potential of this compound can be contextualized by examining the diverse biological activities demonstrated by related kuwanons and other compounds derived from Morus alba. These activities often involve modulation of critical cellular pathways and enzyme functions.
Antiviral Modulations (e.g., H9N2 influenza virus, SARS-CoV-2)
In the context of SARS-CoV-2, Kuwanon C has been identified as a potential inhibitor of viral cell entry. It effectively decreases the binding of the human angiotensin-converting enzyme 2 (ACE2) receptor to the SARS-CoV-2 spike S1 receptor-binding domain (RBD), with an IC50 value of 91.4 µM nih.gov. Furthermore, molecular docking studies suggest that Kuwanon M could act as a potent inhibitor against both the ACE-2 receptor and the main protease of SARS-CoV-2 researchgate.net. Kuwanon G has also been evaluated for its antiviral activity against Human Coronavirus 229E (HCoV 229E), showing a reduction in cytopathogenic effects at certain concentrations mdpi.com.
Anti-inflammatory Pathway Modulations (e.g., IL-6, NF-κB)
The anti-inflammatory effects of kuwanons are well-documented, primarily through their influence on key inflammatory pathways. Kuwanon C has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated BV2 and RAW264.7 cells nih.gov. This compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and COX-2, and crucially, inhibited the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory responses nih.govnih.govkjpr.kr.
Similarly, Kuwanon T and Sanggenon A have demonstrated anti-inflammatory effects by inhibiting the production of NO, PGE2, IL-6, and TNF-α, as well as the expression of iNOS and COX-2, primarily by inactivating the NF-κB signaling pathway nih.gov. Kuwanon G also exhibits anti-inflammatory activity mdpi.comresearchgate.net. The ability of kuwanon derivatives, including this compound, to interact with COX-2, as discussed in section 4.2.3, directly contributes to their anti-inflammatory potential by inhibiting prostaglandin synthesis nih.govmdpi.comresearchgate.netpoltekkespadang.ac.idnih.govphyschemres.orgsciprofiles.com.
Enzyme Inhibitory Activities (e.g., Tyrosinase, β-Glucuronidase)
Kuwanons and related compounds exhibit inhibitory effects on various enzymes, highlighting their broad pharmacological utility.
Tyrosinase Inhibition: Several flavonoids from Morus species, including Kuwanon C, morusin, cyclomorusin, and norartocarpetin, have been identified as competitive inhibitors of tyrosinase nih.gov. Sanggenon D is also recognized as a potent tyrosinase inhibitor nih.gov. Kuwanon G and Mulberrofuran G (MG) have been shown to competitively inhibit both mono- and diphenolase activities of mushroom tyrosinase mdpi.comdntb.gov.uanih.govresearchgate.net. Notably, Mulberrofuran G displayed a six-fold higher inhibition of L-tyrosine oxidation (IC50 = 6.35 ± 0.45 µM) compared to the positive control, kojic acid (IC50 = 36.0 µM) mdpi.comdntb.gov.ua. Molecular docking studies for Kuwanon G and Mulberrofuran G indicated favorable binding energies with amino acid residues in the active sites of tyrosinase, with hydrophobic interactions involving the methyl cyclohexene (B86901) moiety being crucial for their inhibitory activity mdpi.comnih.gov.
β-Glucuronidase Inhibition: Flavonoids isolated from mulberry bark, such as Sanggenon C and Kuwanon G, have demonstrated strong inhibitory effects on E. coli β-glucuronidase (EcGUS) nih.govbohrium.comresearchgate.netmdpi.comresearchgate.net. These compounds act as noncompetitive inhibitors against EcGUS-catalyzed hydrolysis, with Ki values of 2.71 µM for Sanggenon C and 3.74 µM for Kuwanon G nih.gov. Molecular docking simulations confirmed that these flavonoids bind to non-substrate binding sites on EcGUS, consistent with their noncompetitive inhibition mode nih.gov. This inhibition of intestinal bacterial β-glucuronidases is a key target for treating various intestinal diseases and modulating drug pharmacokinetics nih.govbohrium.com.
Table 2: Enzyme Inhibitory Activities of Related Kuwanons and Derivatives
| Enzyme Target | Compound(s) | Inhibition Type | IC50 / Ki Value (if specified) | Reference |
| Tyrosinase | Kuwanon C | Competitive | Not specified | nih.gov |
| Sanggenon D | Not specified | Potent inhibitor | nih.gov | |
| Kuwanon G | Competitive | IC50 = 67.6 µM | mdpi.comdntb.gov.ua | |
| Mulberrofuran G | Competitive | IC50 = 6.35 ± 0.45 µM | mdpi.comdntb.gov.ua | |
| E. coli β-Glucuronidase | Sanggenon C | Noncompetitive | Ki = 2.71 µM | nih.gov |
| Kuwanon G | Noncompetitive | Ki = 3.74 µM | nih.gov |
Neurogenesis and Cell Survival Modulation
Kuwanon V (KWV), a chalcone-derivative phenolic compound isolated from Morus bombycis, has shown significant effects on neural stem cells (NSCs) jneuropsychiatry.orgnih.gov. Studies indicate that Kuwanon V inhibits proliferation, promotes cell survival, and increases neurogenesis in rat fetal NSCs, even in the presence of mitogens like epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2) jneuropsychiatry.orgnih.govamanote.comnih.govresearchgate.net.
The molecular mechanisms underlying these effects include a reduction in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), an increase in the mRNA expression levels of the cyclin-dependent kinase inhibitor p21, and a downregulation of Notch/Hairy expression levels jneuropsychiatry.orgnih.govnih.gov. Additionally, Kuwanon V upregulates specific microRNAs, including miR-9, miR-29a, and miR-181a jneuropsychiatry.orgnih.govnih.gov. These findings suggest that Kuwanon V modulates NSC fate to induce neurogenesis and could be considered a candidate for regenerating or protecting neurons in neurodegenerative diseases jneuropsychiatry.orgnih.govnih.gov.
Biosynthesis of Kuwanon B in Morus Alba L.
Enzymatic Pathways for Prenylated Flavone (B191248) Formation
The biosynthesis of prenylated flavones in Morus alba L., including compounds like Kuwanon B, initiates from the general phenylpropanoid and flavonoid biosynthetic pathways. This process begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then converted to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), followed by activation to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). mdpi.comnih.govtandfonline.comfrontiersin.orgmdpi.com
The core flavonoid skeleton, a chalcone (B49325), is subsequently formed through the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). mdpi.comnih.govtandfonline.commdpi.com This chalcone can then be isomerized to a flavanone (B1672756), such as naringenin, by chalcone flavanone isomerase (CHI). mdpi.comtandfonline.commdpi.com
A critical step in the formation of prenylated flavones is the introduction of prenyl side chains onto the flavonoid skeleton. This prenylation is catalyzed by specific enzymes known as prenyltransferases (PTs). mdpi.comoup.com These enzymes dictate the regioselectivity and stereospecificity of the prenyl group's incorporation, contributing significantly to the structural diversity of prenylated flavonoids. mdpi.com Recent research has identified prenyltransferases (PTs) in Morus alba that catalyze the prenylation of moracins, which are precursors to Diels-Alder adducts. Additionally, cytochrome P450s (CYP450s) are responsible for the formation of furan (B31954) and pyran rings in these compounds. tandfonline.com
Role of Diels-Alder Reactions in Biosynthetic Routes
Many of the structurally complex isoprenylated flavonoids isolated from Morus alba, particularly the Diels-Alder type adducts (DAAs), are formed through enzymatic Diels-Alder reactions. researchgate.netnih.govjst.go.jpmdpi.comresearchgate.netrsc.orgresearchgate.netpsu.edu These reactions involve a [4+2] cycloaddition between two distinct phenolic units: a chalcone acting as a dienophile, and a dehydroprenylphenol or dehydroprenylflavone serving as the diene. researchgate.netnih.govjst.go.jpmdpi.comresearchgate.netresearchgate.netpsu.educlockss.org
The enzymatic nature of these cycloadditions is crucial, as it leads to the formation of optically active products, a characteristic often observed in natural Diels-Alder adducts from Morus species. nih.govjst.go.jpmdpi.comrsc.orgresearchgate.net Notable examples of such compounds in Morus alba include kuwanons G, H, and J, as well as chalcomoracin (B1204337). researchgate.netnih.govjst.go.jpmdpi.comresearchgate.netrsc.orgpsu.edu The biosynthesis of chalcomoracin and kuwanon J has been specifically confirmed through administration experiments involving O-methylchalcone derivatives in Morus alba cell cultures, demonstrating that these compounds are products of enzymatic Diels-Alder reactions. nih.govjst.go.jpmdpi.comrsc.org The identification and characterization of Morus alba Diels-Alderase (MaDA) further support the enzymatic control over these [4+2] cycloadditions in the biosynthesis of moracin-derived Diels-Alder adducts like chalcomoracin. tandfonline.commdpi.com
Isoprenoid Biosynthetic Contributions
The prenyl side chains, which are characteristic features of this compound and other prenylated flavonoids, originate from the isoprenoid biosynthetic pathways. In plants, the primary prenyl donors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), are typically synthesized via the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comoup.com
However, studies on isoprenoid biosynthesis in Morus alba callus tissues have revealed a more complex scenario. A novel pathway for the isoprenoid biosynthesis of prenylflavonoids has been proposed, involving a junction of glycolysis and the pentose-phosphate cycle. researchgate.netnih.govjst.go.jppsu.edu This was supported by administration experiments with [1,3-13C2]- and [2-13C]-glycerol, which resulted in unexpected labeling patterns on the isoprenyl moieties of compounds like chalcomoracin, thereby excluding the sole participation of the tricarboxylic acid (TCA) cycle in isoprene (B109036) biosynthesis. nih.govjst.go.jppsu.edu
Furthermore, Morus alba cell cultures exhibit two independent isoprenoid biosynthetic pathways: one dedicated to sterols and another for isoprenoid-phenols. These pathways demonstrate differential susceptibility to compactin, a known inhibitor of HMG-CoA reductase, an enzyme in the MVA pathway. nih.govjst.go.jp While acetate (B1210297) incorporation into the isoprenyl units of β-sitosterol (a sterol) aligns with Ruzicka's biogenetic isoprene rule, no 13C-incorporation was observed at the isoprenyl carbons of chalcomoracin when d,l-[2-13C]mevalonolactone or L-[2-13C]leucine were administered, further suggesting alternative or modified isoprenoid contributions for prenylated flavonoids in Morus alba. psu.edu
Advanced Research Perspectives and Therapeutic Development
In Vitro and In Vivo Preclinical Evaluation Strategies
Preclinical evaluation of chemical compounds like Kuwanon B is crucial for understanding their biological effects before potential clinical applications. These strategies involve a combination of in vitro (cell-based) and in vivo (animal model) studies designed to assess various pharmacological activities and validate initial hypotheses derived from computational analyses.
This compound, alongside other kuwanon derivatives (A, C, E, H, J), has been directly subjected to in vitro evaluation to determine its cyclooxygenase (COX)-1 and COX-2 inhibitory effects. Cyclooxygenases are key enzymes targeted by nonsteroidal anti-inflammatory drugs (NSAIDs) for pain and inflammation management. This in vitro assessment is a fundamental step in characterizing the compound's anti-inflammatory properties.
Beyond direct studies on this compound, the broader class of kuwanon compounds has been investigated using various in vitro and in vivo models. For instance, in vitro β-glucuronidase inhibition assays have been conducted for Kuwanon G, a structurally related prenylflavonoid, providing insights into its potential to modulate gut microbiota activity. Other studies on kuwanon derivatives, such as Kuwanon E and Kuwanon G, have explored their effects on MUC5AC mucin production in human pulmonary mucoepidermoid cell lines, indicative of their anti-inflammatory potential in airway diseases. These in vitro observations are often complemented by in vivo studies, such as those demonstrating the alleviation of airway mucin hypersecretion in animal models of bronchitis. Furthermore, in vivo testing in mice has shown that kuwanon-rich fractions, including Kuwanon G and H, can modulate the renin-angiotensin system, highlighting their potential in cardiovascular health.
The integration of in vitro and in vivo data is essential for a comprehensive understanding of a compound's biological profile. Computational predictions, while providing significant insights, necessitate substantiation through rigorous in vitro and in vivo examinations to account for the complex biological milieu.
Computational Drug Discovery and Design Methodologies
Computational drug discovery and design play a pivotal role in accelerating the identification and optimization of potential therapeutic agents by predicting molecular interactions and biological activities. For this compound and related compounds, these methodologies have been extensively applied to understand their binding mechanisms with various biological targets.
For this compound and other kuwanon derivatives, molecular docking simulations, Fragment Molecular Orbital (FMO) calculations, and Pair Interaction Energy Decomposition Analysis (PIEDA) have been employed at the quantum-mechanical level to investigate their interactions with the active sites of cyclooxygenase (COX) enzymes. These studies aim to elucidate how these compounds bind to specific amino acid residues within the enzyme, thereby inhibiting its activity. For example, computational analyses have shown that kuwanon derivatives can block the entrance of the celecoxib (B62257) active site in COX enzymes.
Similar computational approaches have been applied to other kuwanon compounds to explore their potential against various diseases. Molecular docking studies have been utilized to assess the binding affinities of kuwanon compounds to targets relevant to influenza virus, such as human interferon-beta crystal structure (IFNB1) and Interleukin-6 (IL-6). For instance, Kuwanon Z has been subjected to docking studies to evaluate its binding energies with key viral proteins like JAK2 and the COVID-19 main protease. These in silico methods provide valuable insights into the potential inhibitory effects and mechanisms of action of kuwanons.
The binding energies obtained from molecular docking simulations provide a quantitative measure of the predicted affinity between a compound and its target protein. Lower (more negative) binding energies indicate stronger predicted interactions.
Table 1: Illustrative Computational Docking Findings for Kuwanon Compounds
| Compound Class | Target Protein | Binding Energy Range (kcal/mol) | Methodology | Reference |
| Kuwanon compounds | Human Interferon-beta (IFNB1) | -5.2 to -9.4 | Molecular Docking | |
| Kuwanon compounds | Interleukin-6 (IL-6) | -5.4 to -9.6 | Molecular Docking | |
| Kuwanon Z | JAK2 | -7.3 to -10.5 | Molecular Docking | |
| Kuwanon Z | COVID-19 Main Protease | -6.7 to -8.1 | Molecular Docking | |
| Kuwanon A | COX active site (Arg120, Tyr355) | -7.044 | Molecular Docking, FMO, PIEDA | |
| Kuwanon A | COX membrane-binding domain (Val89) | -6.599 | Molecular Docking, FMO, PIEDA |
These computational predictions serve as a foundation for guiding experimental validation, highlighting promising candidates and potential therapeutic targets.
Translational Research and Future Pharmacological Applications
Translational research serves as the critical bridge between fundamental scientific discoveries and their practical application in healthcare, aiming to accelerate medical progress and address unmet medical needs. For this compound, the insights gained from preclinical in vitro, in vivo, and computational studies are pivotal for guiding its journey toward potential pharmacological applications.
The diverse biological activities reported for kuwanons, including anti-inflammatory, antiviral, and tyrosinase inhibitory properties, underscore their broad therapeutic potential. For instance, the anti-inflammatory effects observed in in vitro COX inhibition studies for this compound suggest its potential as an anti-inflammatory agent. Similarly, the antiviral activities of other kuwanons against influenza and COVID-19 targets, as indicated by computational docking, point towards a broader antiviral applicability for the kuwanon class. The ability of certain kuwanons to modulate the renin-angiotensin system also opens avenues for cardiovascular applications, such as in the management of hypertension.
Translational strategies for compounds like this compound involve a systematic progression from initial discoveries to clinical relevance. This includes designing and performing in vitro studies on primary human cells and ex vivo assays on fresh human biological samples to ensure that findings are as clinically relevant as possible. The ultimate goal is to de-risk candidate selection by identifying compounds that might fail in later stages, thereby redirecting resources to more promising molecules and establishing an early proof of mechanism in humans.
Future pharmacological applications for this compound will depend on successful validation of its observed activities in more complex biological systems and appropriate disease models. The transition from in silico predictions to experimental validation in in vitro and in vivo settings is a crucial step in this translational pathway. Continued research will focus on understanding the precise molecular targets, optimizing its pharmacological profile, and exploring its potential in various therapeutic areas where its reported activities could offer significant benefits.
Q & A
What methodologies are recommended for isolating and characterizing Kuwanon B from natural sources?
Level : Basic
Methodological Answer :
this compound isolation typically involves solvent extraction (e.g., methanol) followed by chromatographic techniques (e.g., HPLC, column chromatography). Structural elucidation requires NMR and mass spectrometry (MS) to confirm molecular identity and purity (>98%, as per standard protocols for flavonoid compounds) . For reproducibility, experimental sections should detail solvent ratios, temperature conditions, and column parameters, avoiding redundancy between text and tables . Known compounds require literature citations for identity confirmation, while novel derivatives demand full spectral data in supplementary materials .
How can researchers design experiments to assess this compound’s bioactivity in cancer models?
Level : Basic
Methodological Answer :
Common models include:
- Cell viability assays : MTS or MTT assays to quantify dose-dependent effects (e.g., IC₅₀ values) .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining and immunoblotting for Bax, caspase-3, and p21 .
- Mechanistic studies : ROS detection via fluorescent probes (e.g., DCFH-DA) and ER stress markers (ATF4, CHOP) using qPCR or Western blot .
Experimental design must specify cell lines (e.g., MDA-MB-231 vs. T47D), controls, and statistical methods (e.g., ANOVA with post-hoc tests) to ensure rigor .
What strategies address contradictions in reported bioactivity data for this compound across studies?
Level : Advanced
Methodological Answer :
Contradictions may arise from:
- Variability in extraction protocols (e.g., solvent polarity affecting compound yield) .
- Cell-line-specific responses (e.g., hormone receptor status in breast cancer models) .
To resolve discrepancies: - Conduct systematic reviews to identify research gaps and contextualize findings .
- Perform dose-response curves across multiple cell lines and validate with orthogonal assays (e.g., RNA-seq to confirm pathway activation) .
- Publish negative results and detailed supplementary data (e.g., batch-specific purity reports) to enhance transparency .
How can in silico approaches predict this compound’s molecular targets and binding affinity?
Level : Advanced
Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with receptors (e.g., GPR-preferring bombesin receptors) .
- Pharmacophore modeling : Identify critical functional groups (e.g., prenyl moieties) for target engagement .
- QSAR studies : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data .
Validate predictions with competitive binding assays (e.g., radioligand displacement for Ki determination) .
What challenges arise in synthesizing this compound analogs, and how are they mitigated?
Level : Advanced
Methodological Answer :
Key challenges include:
- Stereoselectivity : Prenyl group positioning requires asymmetric catalysis or chiral auxiliaries .
- Scalability : Multi-step syntheses may reduce yields; microfluidic reactors improve efficiency .
- Bioactivity retention : Structural modifications (e.g., hydroxylation) must preserve target affinity, validated via SPR or ITC .
Document synthetic routes in supplementary materials, including NMR spectra and HPLC traces for intermediates .
How should researchers validate this compound’s specificity in receptor-binding assays?
Level : Advanced
Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., ¹²⁵I-GRP) to measure displacement in cell membranes .
- Selectivity panels : Test against related receptors (e.g., NMB-preferring bombesin receptors) to confirm specificity .
- Knockout models : CRISPR/Cas9-edited cell lines to isolate receptor-specific effects .
Report Ki values with 95% confidence intervals and cross-validate with functional assays (e.g., calcium flux) .
What frameworks guide the integration of this compound data into knowledge bases for meta-analysis?
Level : Advanced
Methodological Answer :
- Structured data tables : Include columns for compound source, bioassay type, IC₅₀/Ki values, and experimental conditions .
- Ontology tagging : Use standardized terms (e.g., ChEBI, PubChem) for interoperability .
- Machine learning : Train models on aggregated datasets to predict untested bioactivities or synergies .
Ensure datasets adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
